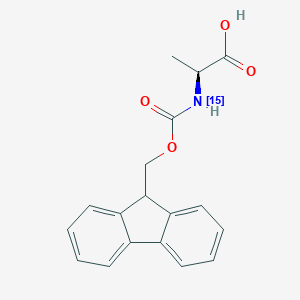

Fmoc-Ala-OH-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-DKOIJTIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456747 | |

| Record name | Fmoc-Ala-OH-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117398-49-9 | |

| Record name | Fmoc-Ala-OH-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Fmoc-Ala-OH-15N in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Ala-OH-15N, or N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N, is a stable isotope-labeled amino acid that serves as a critical tool in modern biochemical research. Its unique structure, combining a protective Fmoc group with a 15N isotopic label, makes it indispensable for solid-phase peptide synthesis (SPPS), quantitative proteomics, and detailed structural analysis of proteins. This technical guide provides an in-depth overview of its applications, supported by experimental protocols and quantitative data.

Core Applications in Biochemistry

The utility of this compound stems from its dual nature. The Fmoc group is a temporary protecting group for the alpha-amino group of alanine, which is fundamental to the controlled, stepwise synthesis of peptides.[1] The 15N label, a non-radioactive heavy isotope of nitrogen, allows for the differentiation and quantification of molecules in complex biological samples using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is used as a building block to introduce a 15N-labeled alanine residue at a specific position within a peptide sequence. The Fmoc group prevents unwanted side reactions during the coupling of amino acids and is selectively removed under mild basic conditions, typically with piperidine, to allow for the addition of the next amino acid in the sequence.[1][4] This iterative process enables the synthesis of custom peptides with strategically placed isotopic labels. These labeled peptides are invaluable as internal standards for quantitative mass spectrometry assays.

Quantitative Proteomics and Metabolic Labeling

This compound is a precursor for the synthesis of 15N-labeled peptides and proteins, which are instrumental in quantitative proteomics. One common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing 15N-labeled amino acids. The proteins synthesized in these cells will incorporate the heavy isotope, leading to a predictable mass shift that can be detected by mass spectrometry. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify changes in protein abundance, synthesis rates, and turnover.

NMR Spectroscopy

In NMR spectroscopy, the 15N label in alanine residues provides an additional nucleus for analysis, which helps to resolve spectral overlap in complex protein spectra. By incorporating 15N-labeled alanine into a protein, researchers can perform multidimensional NMR experiments to gain insights into the protein's three-dimensional structure, dynamics, and interactions with other molecules.

Data Presentation

The following tables summarize key quantitative data associated with the use of this compound in various biochemical applications.

Table 1: Typical Parameters for Fmoc-SPPS Cycle

| Step | Reagent/Condition | Duration | Purpose |

| Swelling | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | 30-60 min | Prepares the solid support resin for synthesis. |

| Fmoc Deprotection | 20% Piperidine in DMF | 5-20 min | Removes the Fmoc protecting group from the N-terminus. |

| Washing | DMF and Isopropanol (IPA) | 5-7 cycles | Removes residual piperidine and byproducts. |

| Amino Acid Coupling | This compound, Coupling Reagent (e.g., HATU, HBTU), Base (e.g., DIPEA) | 1-2 hours | Forms the peptide bond between the labeled alanine and the growing peptide chain. |

| Washing | DMF | 5-7 cycles | Removes excess reagents and byproducts. |

| Capping (Optional) | Acetic Anhydride | 15-30 min | Blocks unreacted amino groups to prevent deletion sequences. |

Table 2: 15N Enrichment in Metabolic Labeling Experiments

| Organism/Cell Line | Labeling Method | 15N Source | Typical Enrichment (%) | Reference |

| Arabidopsis thaliana | Metabolic Labeling | 15NH4Cl | 93-99 | |

| Pancreatic Cancer Cells (MIA PaCa) | Cell Culture | 15N Amino Acids Mixture | 30-50 | |

| Chlamydomonas reinhardtii | Metabolic Labeling | 15NH4Cl | >95 | |

| Escherichia coli | Minimal Media | 15NH4Cl | >98 |

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of a 15N-Alanine Containing Peptide

This protocol outlines the general steps for incorporating this compound into a peptide using manual SPPS.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10-15 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid. Drain the piperidine solution and wash the resin thoroughly with DMF.

-

Amino Acid Activation and Coupling: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Add this activation mixture to the deprotected resin and agitate for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin extensively with DMF to remove any unreacted reagents.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Metabolic Labeling of Proteins with 15N for Mass Spectrometry Analysis

This protocol describes a general workflow for metabolic labeling of cells in culture.

-

Cell Culture Preparation: Grow the cells of interest in their standard culture medium.

-

Labeling Medium: Prepare a labeling medium that is identical to the standard medium but with the natural abundance amino acids replaced with their 15N-labeled counterparts, or by using a 15N-labeled nitrogen source like 15NH4Cl for organisms that can synthesize their own amino acids.

-

Metabolic Labeling: Subculture the cells into the 15N labeling medium and grow them for a sufficient number of cell divisions to ensure near-complete incorporation of the 15N label.

-

Sample Collection: Harvest the labeled cells and an equal number of unlabeled control cells grown in parallel.

-

Protein Extraction and Digestion: Combine the labeled and unlabeled cell pellets, lyse the cells, and extract the proteins. Digest the protein mixture into peptides using an enzyme such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the 15N-labeled and unlabeled peptide pairs.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Caption: General workflow for quantitative proteomics using metabolic labeling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Fmoc-Ala-OH-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine-¹⁵N (Fmoc-Ala-OH-¹⁵N), a key reagent in modern biochemical and pharmaceutical research. This isotopically labeled amino acid derivative is instrumental in the synthesis of peptides for advanced analytical studies.

Core Properties

Fmoc-Ala-OH-¹⁵N is a stable, isotopically labeled building block used primarily in solid-phase peptide synthesis (SPPS). The incorporation of the nitrogen-15 (¹⁵N) isotope allows for the precise tracking and quantification of alanine residues within peptides and proteins by mass spectrometry and enhances Nuclear Magnetic Resonance (NMR) spectroscopic studies.[1]

Physical and Chemical Data

The fundamental physical and chemical properties of Fmoc-Ala-OH-¹⁵N are summarized below. These values are crucial for handling, storage, and application of the compound in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₇¹⁵NO₄ | [2] |

| Molecular Weight | 312.33 g/mol | |

| CAS Number | 117398-49-9 | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 147-153 °C | |

| Optical Activity | [α]²⁰/D -18°, c = 1 in DMF | |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

| Chemical Purity | ≥99% (CP) | |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). Soluble in water or 1% acetic acid. | |

| Storage Conditions | Store at 2-8°C. For long-term storage, desiccate at -20°C. |

Spectroscopic and Structural Data

Spectroscopic data is vital for the verification and quality control of Fmoc-Ala-OH-¹⁵N. Below are the key identifiers and expected NMR chemical shifts. Note that the provided NMR data is for the unlabeled analogue, Fmoc-Ala-OH. The ¹⁵N isotope will primarily induce splitting of adjacent ¹H and ¹³C signals, rather than significantly altering the chemical shifts.

| Identifier | Value | Reference(s) |

| SMILES | C--INVALID-LINK--C(O)=O | |

| InChI Key | QWXZOFZKSQXPDC-DKOIJTIKSA-N |

| ¹H NMR (Unlabeled Fmoc-Ala-OH) | Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| Aromatic Protons (Fmoc) | 7.90 - 7.35 (m) | Ar-H | |

| CH (Fmoc) | 4.30 (t) | Fmoc-CH | |

| CH₂ (Fmoc) | 4.24 (d) | Fmoc-CH₂ | |

| α-CH (Alanine) | 4.03 (q) | Ala-αH | |

| β-CH₃ (Alanine) | 1.30 (d) | Ala-βH₃ | |

| COOH | ~12.6 (s, br) | Carboxyl-H |

| ¹³C NMR (Unlabeled Fmoc-Ala-OH) | Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| Carbonyl Carbon (Carboxyl) | ~176 | Ala-COOH | |

| Carbonyl Carbon (Fmoc) | ~156 | Fmoc-C=O | |

| Aromatic Carbons (Fmoc) | 144, 141, 128, 127, 125, 120 | Ar-C | |

| CH₂ (Fmoc) | ~67 | Fmoc-CH₂ | |

| α-CH (Alanine) | ~50 | Ala-αC | |

| CH (Fmoc) | ~47 | Fmoc-CH | |

| β-CH₃ (Alanine) | ~17 | Ala-βC |

Experimental Protocols

Synthesis of Fmoc-Ala-OH-¹⁵N

This protocol describes a general method for the N-protection of ¹⁵N-labeled L-alanine using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

-

L-Alanine-¹⁵N (1.0 equivalent)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)

-

Sodium Carbonate (Na₂CO₃)

-

Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-Alanine-¹⁵N in a 1:1 mixture of deionized water and dioxane containing an excess of sodium carbonate.

-

Fmoc-OSu Addition: To the stirred solution, slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane.

-

Reaction: Allow the mixture to stir at room temperature for 18 hours.

-

Work-up:

-

Filter the reaction mixture.

-

Extract the filtrate with diethyl ether (3x) to remove unreacted Fmoc-OSu and byproducts.

-

Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Fmoc-Ala-OH-¹⁵N can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ala-OH-¹⁵N is used as a standard building block in Fmoc-based SPPS. The following is a generalized protocol for a single coupling cycle.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

20% Piperidine in DMF (v/v)

-

Fmoc-Ala-OH-¹⁵N (4 equivalents)

-

Coupling Reagent (e.g., HATU, 4 equivalents)

-

Base (e.g., DIPEA or N-methylmorpholine, 8 equivalents)

-

Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes to ensure complete deprotection.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-Ala-OH-¹⁵N by dissolving it with the coupling reagent (e.g., HATU) and base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Repeat: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.

Applications and Workflows

The primary application of Fmoc-Ala-OH-¹⁵N is to introduce an isotopic label at a specific alanine position within a synthetic peptide. This enables a range of advanced analytical applications.

Isotopic Labeling for Protein Analysis

Incorporating ¹⁵N provides a distinct mass shift (+1 Da) that is readily detectable by mass spectrometry, aiding in quantitative proteomics. In NMR spectroscopy, the ¹⁵N nucleus has a nuclear spin of 1/2, allowing for heteronuclear correlation experiments (e.g., ¹H-¹⁵N HSQC) which are fundamental for determining the structure, dynamics, and interactions of proteins.

While Fmoc-Ala-OH-¹⁵N is not directly involved in cell signaling, the labeled peptides it helps create are powerful tools for studying proteins that are key components of signaling pathways. For example, a ¹⁵N-labeled peptide substrate can be used to monitor the activity of a specific kinase or protease involved in a signaling cascade.

Orthogonal Deprotection Strategy

The use of the Fmoc protecting group is central to SPPS. Its stability to acid and lability to base provides an orthogonal protection scheme with acid-labile side-chain protecting groups (e.g., Boc, tBu). This allows for the selective removal of the N-terminal Fmoc group without disturbing the side-chain protections. The deprotection proceeds via a β-elimination mechanism.

References

Fmoc-Ala-OH-15N structure and molecular weight.

An In-depth Technical Guide to Fmoc-Ala-OH-15N

This guide provides a comprehensive overview of this compound, a crucial isotopically labeled amino acid for researchers, scientists, and professionals in drug development. It covers its chemical structure, molecular properties, and common applications, with a focus on its role in peptide synthesis and proteomics.

Core Properties and Data

This compound is a derivative of the amino acid alanine that has been labeled with the stable isotope nitrogen-15. This isotopic labeling is critical for a variety of analytical techniques, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] The molecule incorporates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is standard for its application in solid-phase peptide synthesis (SPPS).[1]

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇¹⁵NO₄ | [2][3] |

| Linear Formula | CH₃CH(¹⁵NH-Fmoc)CO₂H | |

| Molecular Weight | 312.33 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 147-153 °C | |

| CAS Number | 117398-49-9 | |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

| Optical Activity | [α]20/D -18°, c = 1 in DMF | |

| Storage Temperature | 2-8°C |

Chemical Structure

The structure of this compound consists of a central alanine core, with the amino group protected by the Fmoc moiety and the nitrogen atom isotopically labeled.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the protection of the amino group of ¹⁵N-labeled L-alanine with an Fmoc derivative.

Materials:

-

¹⁵N-labeled L-alanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane and Water (or another suitable biphasic solvent system)

-

Ethyl ether or Ethyl acetate

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ¹⁵N-labeled L-alanine in a 1:1 mixture of dioxane and water.

-

Add sodium carbonate to the solution to act as a base.

-

Add N-(9-fluorenylmethoxycarbonyloxy)succinimide to the reaction mixture.

-

Stir the mixture at room temperature for approximately 18 hours.

-

Filter the mixture and extract the filtrate with ethyl ether to remove impurities.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound product.

-

Extract the product into ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the final product as a white solid.

Applications in Research

This compound is a valuable tool in several areas of scientific research, primarily due to its isotopic label.

Solid-Phase Peptide Synthesis (SPPS)

The most common application of this compound is as a building block in SPPS. The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups. This enables the specific incorporation of a ¹⁵N-labeled alanine residue at any desired position within a peptide sequence.

The general workflow for incorporating this compound into a peptide sequence via SPPS is illustrated below.

References

Understanding the role of the Fmoc protecting group.

An In-depth Technical Guide on the Core Role of the Fmoc Protecting Group

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Introduced by Eric Atherton and Bob Sheppard in the late 1970s, Fmoc chemistry revolutionized the assembly of peptides due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and resin linkers commonly employed.[2][3] This orthogonality allows for the selective removal of the Nα-terminal protecting group without prematurely cleaving the growing peptide from its solid support or removing side-chain protections.[4] This technical guide provides a comprehensive overview of the Fmoc group, its mechanism of action, experimental protocols, and the quantitative data essential for researchers, scientists, and drug development professionals.

Core Principles of the Fmoc Group

The utility of the Fmoc group stems from its unique chemical structure, which consists of a fluorene ring system linked to a methoxycarbonyl moiety. This structure confers several key properties:

-

Base Lability: The Fmoc group is readily cleaved by weak bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The proton on the 9-position of the fluorene ring is relatively acidic and can be abstracted by the base, initiating the deprotection mechanism.

-

Acid Stability: It is stable to the acidic conditions, such as trifluoroacetic acid (TFA), that are typically used for the final cleavage of the peptide from the resin and the removal of permanent side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf).

-

UV Absorbance: The fluorenyl system possesses a strong chromophore that absorbs UV light at approximately 301 nm. This property is exploited for real-time, quantitative monitoring of the deprotection step, as the cleaved dibenzofulvene-piperidine adduct is highly UV-active.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-induced β-elimination mechanism. The process is initiated when a base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring. This generates a carbanion intermediate, which is unstable and rapidly collapses, leading to the elimination of dibenzofulvene and carbon dioxide, and liberating the free Nα-amino group of the peptide chain. The highly reactive dibenzofulvene electrophile is subsequently trapped by the excess piperidine to form a stable adduct, preventing it from engaging in side reactions with the newly deprotected amine.

Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.

The Fmoc-SPPS Workflow

Solid-phase peptide synthesis is a cyclical process where amino acids are sequentially added to a growing chain anchored to an insoluble resin support. This allows for easy removal of excess reagents and byproducts by simple filtration and washing.

Caption: The iterative four-step cycle of solid-phase peptide synthesis using Fmoc chemistry.

Data Presentation

The success of Fmoc-SPPS is highly dependent on the efficiency of the deprotection and coupling steps. The choice of reagents can significantly impact yield, purity, and synthesis time.

Table 1: Comparison of Common Fmoc Deprotection Conditions

| Deprotection Reagent | Concentration (v/v) | Typical Time | Efficacy & Notes |

| Piperidine in DMF | 20% | 2 x 3-10 min | The most common and reliable method. Complete removal is typically achieved quickly. |

| Piperidine in NMP | 20% | 2 x 5-10 min | N-Methyl-2-pyrrolidone (NMP) can improve solvation and disrupt peptide aggregation, aiding deprotection. |

| 4-Methylpiperidine in DMF | 20% | 2 x 1-5 min | Can offer faster and cleaner deprotection kinetics in some cases. |

| DBU / Piperidine in DMF | 2% / 2% | 2 x 2-5 min | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that accelerates Fmoc removal but can increase risk of aspartimide formation. |

Table 2: Performance of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Class | Activation Time | Coupling Time | Key Characteristics |

| HBTU / DIPEA | Aminium/Uronium Salt | ~2 min | 15-60 min | Highly efficient and reliable standard reagent. |

| HATU / DIPEA | Aminium/Uronium Salt | ~2 min | 15-60 min | More reactive than HBTU; excellent for sterically hindered amino acids and reducing racemization. |

| HCTU / DIPEA | Aminium/Uronium Salt | ~2 min | 15-60 min | Similar to HBTU but can be more efficient in certain contexts; cost-effective. |

| DIC / Oxyma | Carbodiimide | ~5 min | 30-120 min | Cost-effective; Oxyma Pure is a superior additive to HOBt, suppressing racemization and side reactions. |

Experimental Protocols

The following are standardized protocols for key steps in manual Fmoc-SPPS.

Protocol 1: Loading the First Fmoc-Amino Acid onto Wang Resin

Objective: To covalently attach the C-terminal amino acid to the hydroxy-functionalized solid support.

Materials:

-

Wang Resin (e.g., 100-200 mesh, ~1.0 mmol/g loading)

-

Fmoc-amino acid (2-4 eq. relative to resin loading)

-

N,N'-Diisopropylcarbodiimide (DIC) (2-4 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

-

N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

Procedure:

-

Place the Wang resin in a reaction vessel and swell in DMF for 30-60 minutes.

-

Drain the DMF.

-

In a separate vial, dissolve the Fmoc-amino acid in DMF. Add this solution to the resin.

-

Add DIC and a solution of DMAP in DMF to the resin slurry.

-

Agitate the mixture at room temperature for 2-12 hours.

-

Drain the reaction solution. To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF for 30 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

-

Determine the final loading (substitution level) via quantitative UV analysis of Fmoc cleavage from a known mass of resin.

Protocol 2: Standard Fmoc Deprotection Cycle

Objective: To remove the Nα-Fmoc group to liberate the terminal amine for the next coupling step.

Materials:

-

Fmoc-peptidyl-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

Swell the peptidyl-resin in DMF for 15-30 minutes.

-

Drain the DMF and add the 20% piperidine/DMF solution.

-

Agitate the resin for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 2-4 one more time to ensure complete deprotection.

-

Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the DBF-adduct.

-

The resin is now ready for the subsequent coupling step. A qualitative ninhydrin (Kaiser) test can be performed on a few beads to confirm the presence of a free primary amine.

Protocol 3: Standard Peptide Coupling Cycle

Objective: To form a peptide bond between the resin-bound free amine and the next incoming Fmoc-amino acid.

Materials:

-

Deprotected peptidyl-resin

-

Fmoc-amino acid (3-5 eq. relative to resin loading)

-

Coupling reagent (e.g., HBTU, 3-5 eq.)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), 6-10 eq.)

-

DMF

Procedure:

-

In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent (e.g., HBTU) in DMF.

-

Add the base (DIPEA) to the solution to begin the activation of the amino acid's carboxyl group. Allow to pre-activate for 2-5 minutes.

-

Drain the final wash solvent from the deprotected peptidyl-resin and immediately add the activated amino acid solution.

-

Agitate the mixture for 30-120 minutes at room temperature. Reaction time depends on the specific amino acids being coupled.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

A ninhydrin test can be performed to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.

References

The Indispensable Role of ¹⁵N Isotope Labeling in Amino Acids: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Stable isotope labeling with Nitrogen-15 (¹⁵N) has become a cornerstone of modern biological and pharmaceutical research. The incorporation of this non-radioactive, heavy isotope of nitrogen into amino acids provides a powerful tool for tracing, identifying, and quantifying proteins and metabolic pathways with high precision and accuracy. This technical guide provides an in-depth exploration of the critical importance of ¹⁵N isotope labeling in amino acids, with a focus on its applications in quantitative proteomics, metabolic research, and the drug development pipeline. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Power of a Stable Isotope

Nitrogen is a fundamental component of amino acids and, by extension, all proteins. The most abundant isotope of nitrogen is ¹⁴N; however, the stable, non-radioactive isotope ¹⁵N, which possesses an additional neutron, can be used to "label" amino acids.[1][2] This subtle increase in mass does not alter the chemical properties of the amino acids, allowing them to be seamlessly incorporated into proteins and metabolic pathways in living systems.[2] The mass difference, however, is readily detectable by modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise tracking and quantification.[1][2]

The use of ¹⁵N-labeled amino acids offers several advantages over other labeling techniques:

-

Biological Incorporation: The labeling occurs in vivo through natural metabolic processes, ensuring that the label is integrated into proteins without the need for chemical modifications that could alter their function.

-

High Accuracy and Precision: ¹⁵N labeling allows for highly accurate relative and absolute quantification of proteins and metabolites.

-

Safety: As a stable isotope, ¹⁵N is non-radioactive, making it safe for use in a wide range of experimental systems, including in vivo studies in animal models.

-

Versatility: ¹⁵N labeling can be applied to a broad spectrum of research areas, from fundamental cell biology to preclinical drug development.

Core Applications of ¹⁵N Labeled Amino Acids

Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. ¹⁵N labeling has revolutionized this field, with Stable Isotope Labeling with Amino acids in Cell culture (SILAC) being a prominent technique.

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid (commonly lysine and arginine). One population receives the natural "light" (¹⁴N) amino acid, while the other receives the "heavy" (¹⁵N or ¹³C/¹⁵N) version. After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed by mass spectrometry.

Since chemically identical peptides with different isotopic labels are distinguishable by their mass, the ratio of the peak intensities in the mass spectrum provides a direct and accurate measure of the relative abundance of the protein between the two samples.

Metabolic Studies and Flux Analysis

¹⁵N-labeled amino acids are invaluable tools for tracing the flow of nitrogen through metabolic pathways. By providing cells or organisms with a ¹⁵N-labeled precursor, researchers can track its incorporation into various downstream metabolites. This allows for the elucidation of metabolic networks, the identification of novel pathways, and the quantification of metabolic flux – the rate at which metabolites are processed through a pathway.

A key area of application is in cancer research, where altered metabolism is a hallmark of malignancy. For instance, ¹⁵N-labeled glutamine can be used to trace its metabolism in cancer cells, revealing how cancer cells utilize this crucial nutrient for growth and proliferation.

Structural Biology with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. Uniformly labeling a protein with ¹⁵N is often the first and most fundamental step in NMR-based structural studies. The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active.

The most common NMR experiment for ¹⁵N-labeled proteins is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which produces a "fingerprint" spectrum with one peak for each backbone amide proton-nitrogen pair. This spectrum provides valuable information about the protein's folded state and can be used to map binding sites for drugs or other molecules.

Quantitative Data Summary

The precise mass difference introduced by ¹⁵N labeling is fundamental to its utility. The following tables summarize key quantitative data associated with this technique.

| Parameter | Value/Range | Reference(s) |

| Mass Shift per ¹⁵N Atom | +0.9970 Da | |

| SILAC Labeling Efficiency | Typically >95% after 5-6 cell doublings | |

| ¹⁵N Enrichment in Metabolic Labeling | Can range from 74% to >94% depending on the tissue and protocol | |

| ¹⁵N Enrichment for NMR | Typically >95% for uniform labeling |

Table 1: Key Quantitative Parameters of ¹⁵N Labeling

| Amino Acid | Number of Nitrogen Atoms | Expected Mass Shift (Da) with Complete ¹⁵N Labeling |

| Alanine | 1 | +0.9970 |

| Arginine | 4 | +3.9880 |

| Asparagine | 2 | +1.9940 |

| Aspartic Acid | 1 | +0.9970 |

| Cysteine | 1 | +0.9970 |

| Glutamic Acid | 1 | +0.9970 |

| Glutamine | 2 | +1.9940 |

| Glycine | 1 | +0.9970 |

| Histidine | 3 | +2.9910 |

| Isoleucine | 1 | +0.9970 |

| Leucine | 1 | +0.9970 |

| Lysine | 2 | +1.9940 |

| Methionine | 1 | +0.9970 |

| Phenylalanine | 1 | +0.9970 |

| Proline | 1 | +0.9970 |

| Serine | 1 | +0.9970 |

| Threonine | 1 | +0.9970 |

| Tryptophan | 2 | +1.9940 |

| Tyrosine | 1 | +0.9970 |

| Valine | 1 | +0.9970 |

Table 2: Number of Nitrogen Atoms and Expected Mass Shift for the 20 Standard Amino Acids

Experimental Protocols

Protocol for Stable Isotope Labeling with Amino acids in Cell culture (SILAC)

This protocol provides a general framework for a SILAC experiment for quantitative proteomics.

Materials:

-

Cell line of interest

-

SILAC-grade cell culture medium deficient in lysine and arginine

-

"Light" L-Lysine and L-Arginine (¹²C₆, ¹⁴N₂)

-

"Heavy" L-Lysine (e.g., ¹³C₆, ¹⁵N₂) and L-Arginine (e.g., ¹³C₆, ¹⁵N₄)

-

Dialyzed fetal bovine serum (FBS)

-

Standard cell culture reagents and equipment

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Adaptation Phase:

-

Culture two separate populations of cells.

-

For the "light" population, supplement the SILAC medium with "light" lysine and arginine.

-

For the "heavy" population, supplement the SILAC medium with "heavy" lysine and arginine.

-

Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids. This can be verified by a preliminary mass spectrometry analysis of a small protein sample.

-

-

Experimental Phase:

-

Once full incorporation is achieved, apply the experimental treatment to one population of cells (e.g., drug treatment) while the other serves as a control.

-

After the treatment period, harvest both the "light" and "heavy" cell populations.

-

-

Sample Preparation for Mass Spectrometry:

-

Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet using a suitable lysis buffer.

-

Extract the proteins and determine the total protein concentration.

-

Perform in-solution or in-gel digestion of the protein mixture, typically with trypsin.

-

(Optional) Fractionate the resulting peptide mixture to reduce sample complexity.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

-

Protocol for ¹⁵N Metabolic Labeling for NMR Spectroscopy

This protocol outlines the general steps for producing a uniformly ¹⁵N-labeled protein in E. coli for NMR studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

M9 minimal medium components.

-

¹⁵NH₄Cl as the sole nitrogen source.

-

Glucose (or other carbon source).

-

Inducing agent (e.g., IPTG).

-

Standard equipment for bacterial culture and protein purification.

Procedure:

-

Starter Culture:

-

Inoculate a small volume of rich medium (e.g., LB) with a single colony of the transformed E. coli and grow overnight.

-

-

Adaptation to Minimal Medium:

-

The next day, inoculate a larger volume of M9 minimal medium containing natural abundance ¹⁴NH₄Cl with the overnight culture and grow to a mid-log phase. This step helps the cells adapt to the minimal medium.

-

-

¹⁵N Labeling Culture:

-

Inoculate a large volume of M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source with the adapted culture.

-

Grow the cells at the optimal temperature for protein expression until they reach mid-log phase (OD₆₀₀ of 0.6-0.8).

-

-

Protein Expression:

-

Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., IPTG).

-

Continue to grow the cells for the required time to achieve optimal protein expression.

-

-

Cell Harvesting and Protein Purification:

-

Harvest the cells by centrifugation.

-

Purify the ¹⁵N-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

-

Sample Preparation for NMR:

-

Exchange the purified protein into a suitable NMR buffer (low salt, specific pH).

-

Concentrate the protein to the desired concentration for NMR analysis.

-

Add D₂O to the final sample for the NMR lock.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to ¹⁵N isotope labeling.

Caption: Workflow of a typical SILAC experiment.

Caption: General workflow for metabolic tracing with ¹⁵N amino acids.

Caption: Tracing ¹⁵N from glutamine in cancer metabolism.

Role in Drug Development

¹⁵N isotope labeling plays a crucial, albeit often behind-the-scenes, role in various stages of the drug development pipeline.

-

Target Identification and Validation: SILAC-based proteomics can be used to identify proteins that are differentially expressed or modified upon drug treatment, helping to identify the drug's target and off-target effects.

-

Mechanism of Action Studies: By tracking changes in protein expression and post-translational modifications, ¹⁵N labeling can provide insights into the molecular mechanisms by which a drug exerts its effects.

-

Pharmacokinetic and ADME Studies: While less common than labeling with radioactive isotopes like ¹⁴C, stable isotopes such as ¹⁵N can be used in preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies. ¹⁵N-labeled drug candidates can be administered to animal models, and their metabolic fate can be traced by mass spectrometry to identify metabolites and understand clearance pathways.

-

Biomarker Discovery: Quantitative proteomics using ¹⁵N labeling can help identify biomarkers that indicate a response to a particular drug, which is essential for patient stratification in clinical trials and personalized medicine.

Caption: Integration of ¹⁵N labeling in the drug development pipeline.

Conclusion

The incorporation of the ¹⁵N stable isotope into amino acids is a simple yet profoundly powerful technique that has become indispensable in modern life sciences and drug discovery. Its ability to provide accurate and robust quantitative data on the proteome and metabolome has enabled researchers to unravel complex biological processes, from the intricacies of cellular signaling to the metabolic reprogramming in disease. For drug development professionals, ¹⁵N labeling offers a versatile toolkit for target validation, mechanism of action studies, and biomarker discovery. As analytical technologies continue to advance, the applications of ¹⁵N-labeled amino acids are set to expand further, promising even deeper insights into the machinery of life and paving the way for the development of more effective and targeted therapies.

References

The Strategic Incorporation of Fmoc-Ala-OH-15N in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise assembly of peptides is fundamental to advancing research in proteomics, drug discovery, and structural biology. The introduction of stable isotopes, such as Nitrogen-15 (¹⁵N), into peptide chains offers a powerful tool for elucidating protein structure, function, and dynamics. This technical guide provides a comprehensive overview of the applications of Fmoc-L-Alanine-¹⁵N (Fmoc-Ala-OH-¹⁵N) in peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS) and subsequent analytical techniques.

Core Principles and Applications

Fmoc-Ala-OH-¹⁵N is an isotopically labeled amino acid derivative where the nitrogen atom in the alanine backbone is replaced with the stable ¹⁵N isotope. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it fully compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1]

The primary application of incorporating ¹⁵N-labeled amino acids into peptides is to render them detectable by advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] This selective labeling strategy is invaluable for:

-

Structural Analysis: ¹⁵N labeling is a prerequisite for a suite of powerful heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique provides a unique "fingerprint" of the protein, with each peak in the 2D spectrum corresponding to a specific amide proton-nitrogen pair in the peptide backbone. This allows for detailed studies of protein folding, conformation, and dynamics.

-

Protein-Ligand Interaction Studies: By monitoring changes in the chemical shifts of the ¹H-¹⁵N HSQC spectrum upon the addition of a ligand, researchers can precisely map the binding site and determine binding affinities.

-

Quantitative Proteomics: Peptides synthesized with ¹⁵N-labeled amino acids serve as ideal internal standards for mass spectrometry-based quantification of proteins in complex biological samples.[2][3] The known mass shift introduced by the ¹⁵N isotope allows for accurate and sensitive measurement of protein expression levels.

Quantitative Data on Fmoc-Ala-OH-¹⁵N in Peptide Synthesis

The successful application of Fmoc-Ala-OH-¹⁵N hinges on its efficient and reliable incorporation into the peptide chain and the high fidelity of the isotopic label. The following table summarizes key quantitative parameters associated with the use of this labeled amino acid.

| Parameter | Typical Value/Range | Method of Determination | Significance |

| Isotopic Purity of Commercial Fmoc-Ala-OH-¹⁵N | >98 atom % ¹⁵N | Mass Spectrometry | Ensures that the vast majority of the incorporated alanine residues contain the ¹⁵N label, which is critical for the sensitivity of subsequent NMR and MS analyses. |

| ¹⁵N Incorporation Efficiency in SPPS | >99% per coupling cycle | Mass Spectrometry of the final peptide | High coupling efficiency is essential to avoid deletion sequences and ensure the homogeneity of the final labeled peptide product. This is typically achieved using optimized coupling reagents. |

| Final Isotopic Enrichment of the Peptide | >95% | Mass Spectrometry | Confirms the overall success of the labeling strategy and the suitability of the peptide for isotopic analysis. The final enrichment is a product of the isotopic purity of the starting material and the efficiency of the synthesis.[4] |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Fmoc-Ala-OH-¹⁵N into a peptide sequence via manual Fmoc-SPPS and subsequent analysis by NMR spectroscopy.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ala-OH-¹⁵N

This protocol outlines the key steps for incorporating a ¹⁵N-labeled alanine residue into a peptide chain on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).

1. Resin Swelling:

- Place the desired amount of resin in a fritted syringe or reaction vessel.

- Add sufficient N,N-dimethylformamide (DMF) to cover the resin.

- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate the mixture for 5-10 minutes at room temperature.

- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-Ala-OH-¹⁵N:

- In a separate vial, dissolve Fmoc-Ala-OH-¹⁵N (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- To confirm the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates the absence of free primary amines.

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

5. Chain Elongation:

- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Cleavage and Deprotection:

- After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

- Dry the resin under a stream of nitrogen.

- Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

- Gently agitate the mixture for 2-3 hours at room temperature.

- Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

- Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

7. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and isotopic enrichment of the purified peptide by mass spectrometry.

Protocol 2: Analysis of the ¹⁵N-Labeled Peptide by ¹H-¹⁵N HSQC NMR

This protocol provides a general outline for acquiring a 2D ¹H-¹⁵N HSQC spectrum of the purified ¹⁵N-labeled peptide.

1. Sample Preparation:

- Dissolve the lyophilized ¹⁵N-labeled peptide in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 6.5) to a final concentration of 0.1-1 mM.

- Transfer the sample to a high-quality NMR tube.

2. NMR Spectrometer Setup:

- Insert the sample into the NMR spectrometer.

- Lock onto the deuterium signal from the D₂O in the buffer.

- Tune and match the ¹H and ¹⁵N channels of the NMR probe.

- Optimize the shim currents to achieve a narrow and symmetrical water signal.

3. Acquisition of the ¹H-¹⁵N HSQC Spectrum:

- Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence.

- Set the appropriate spectral widths in both the ¹H and ¹⁵N dimensions to cover the expected chemical shift ranges for amide protons and nitrogens.

- Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

- Set the number of scans and the number of increments in the indirect dimension (¹⁵N) to achieve the desired signal-to-noise ratio and resolution.

- Acquire the 2D data set.

4. Data Processing and Analysis:

- Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phase correction, and baseline correction in both dimensions.

- Analyze the resulting 2D spectrum. Each cross-peak represents a correlation between an amide proton and its directly bonded nitrogen.

- The dispersion of the peaks in the spectrum provides an indication of the folded state of the peptide.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

References

A Guide to the Natural Abundance and Application of ¹⁵N in Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stable isotope of nitrogen, ¹⁵N, has become an indispensable tool in modern biochemical and pharmaceutical research. Unlike its highly abundant counterpart, ¹⁴N, the heavier ¹⁵N isotope possesses unique nuclear properties that make it an exceptional tracer for elucidating complex biological processes. This technical guide provides an in-depth exploration of the natural abundance of ¹⁵N, its significance in isotopic labeling, and detailed methodologies for its application in research and drug development.

Natural Abundance of Nitrogen Isotopes

Nitrogen exists in nature as two stable isotopes: ¹⁴N and ¹⁵N. The vast majority of nitrogen is ¹⁴N, with ¹⁵N being a rare isotope. Understanding their natural abundance is critical for designing and interpreting isotopic labeling experiments.[1][2]

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | NMR Activity |

| ¹⁴N | 99.635 | 1 | Quadrupolar |

| ¹⁵N | 0.365 | 1/2 | Active |

Table 1: Natural Abundance and Properties of Stable Nitrogen Isotopes. The low natural abundance of ¹⁵N makes it an excellent tracer, as its incorporation into molecules can be readily detected against the low natural background.[1][2] Its nuclear spin of 1/2 results in narrower line widths in Nuclear Magnetic Resonance (NMR) spectroscopy, providing higher resolution data compared to the quadrupolar ¹⁴N nucleus.[3]

Significance of ¹⁵N Labeling in Research and Drug Development

The ability to replace ¹⁴N with ¹⁵N in biomolecules has revolutionized the study of metabolism, protein dynamics, and drug interactions. As a stable, non-radioactive isotope, ¹⁵N offers a safe and powerful alternative to radioactive tracers.

Key applications include:

-

Metabolic Pathway Elucidation: ¹⁵N-labeled compounds are used to trace the flow of nitrogen through metabolic networks, helping to identify and quantify fluxes in pathways such as amino acid and nucleotide biosynthesis. This is crucial for understanding disease states and identifying potential drug targets.

-

Quantitative Proteomics: ¹⁵N metabolic labeling allows for the accurate quantification of protein expression levels between different cell populations or conditions. This is widely used in drug discovery to identify protein targets and understand mechanisms of action.

-

Structural Biology: ¹⁵N-labeled proteins are essential for NMR studies to determine three-dimensional structures and study protein-ligand interactions at an atomic level.

-

Drug Metabolism and Pharmacokinetics (DMPK): Isotopic labeling with ¹⁵N aids in tracking the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, providing critical data for safety and efficacy assessments.

-

Target Identification and Validation: ¹⁵N labeling can be employed in chemical proteomics approaches to identify the cellular targets of bioactive compounds.

Experimental Protocols

¹⁵N Labeling of Proteins in E. coli

This protocol is a standard method for producing ¹⁵N-labeled proteins for NMR and mass spectrometry analysis.

Materials:

-

M9 minimal media components

-

¹⁵NH₄Cl (as the sole nitrogen source)

-

Glucose (or other carbon source)

-

Trace elements solution

-

Vitamins solution

-

E. coli expression strain containing the plasmid for the protein of interest

-

Appropriate antibiotic

Procedure:

-

Prepare M9 Minimal Media: Prepare 1 liter of M9 minimal media, omitting the standard NH₄Cl.

-

Add ¹⁵N Source: Aseptically add 1 gram of ¹⁵NH₄Cl to the 1 liter of M9 media.

-

Supplement Media: Add sterile solutions of 20% glucose (20 mL), 1 M MgSO₄ (2 mL), 1 M CaCl₂ (0.3 mL), trace elements (10 mL), and vitamins (1 mL). Add the appropriate antibiotic.

-

Pre-culture: Inoculate a 5 mL pre-culture of rich media (e.g., 2xTY) with a single colony of the transformed E. coli and grow to a high optical density (OD₆₀₀).

-

Adaptation Culture: In the late afternoon, inoculate a 10 mL M9-¹⁵N culture with a 1:100 dilution of the pre-culture and grow overnight.

-

Main Culture: The following day, inoculate the 1 liter of M9-¹⁵N media with the 10 mL overnight culture (1:100 inoculum).

-

Growth and Induction: Grow the main culture at the optimal temperature until the OD₆₀₀ reaches 0.8-1.0. Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to culture for the required time (typically 2-12 hours).

-

Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -20°C or used immediately for protein purification.

Sample Preparation for Mass Spectrometry

Objective: To prepare ¹⁵N-labeled protein samples for quantitative proteomic analysis.

Procedure:

-

Cell Lysis: Resuspend cell pellets (both unlabeled control and ¹⁵N-labeled experimental) in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay.

-

Mixing: Mix equal amounts of protein from the control and labeled samples.

-

Protein Digestion:

-

Denature the proteins in the mixed sample using a denaturing agent (e.g., 8 M urea).

-

Reduce disulfide bonds with a reducing agent (e.g., DTT).

-

Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).

-

Dilute the sample to reduce the denaturant concentration.

-

Digest the proteins into peptides using a protease (e.g., trypsin) overnight.

-

-

Peptide Cleanup:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA).

-

Desalt and concentrate the peptides using a C18 StageTip or similar solid-phase extraction method.

-

Elute the peptides with a high organic solvent solution.

-

-

Sample Analysis: Dry the eluted peptides and resuspend in a solution suitable for nano-LC-MS/MS analysis (e.g., 0.1% formic acid).

Sample Preparation for NMR Spectroscopy

Objective: To prepare a highly concentrated and pure ¹⁵N-labeled protein sample for structural analysis.

Procedure:

-

Protein Purification: Purify the ¹⁵N-labeled protein to a high degree of homogeneity using standard chromatography techniques.

-

Buffer Exchange: Exchange the purified protein into an NMR-compatible buffer (e.g., 25 mM phosphate buffer, pH 6.5 or lower). The buffer should have low ionic strength (ideally < 100 mM salt) and lack protons that could interfere with the protein signals.

-

Concentration: Concentrate the protein to a final concentration of 0.5 – 1 mM.

-

Add D₂O: Add deuterated water (D₂O) to the sample to a final concentration of 5-10%. D₂O is required for the NMR spectrometer's lock system.

-

Add Reference Standard: Add a reference compound (e.g., 0.1 mM DSS) for chemical shift referencing.

-

Final Sample Volume: The final sample volume should be between 400 and 600 µL for a standard NMR tube.

Visualizing Workflows and Pathways

General Workflow for Quantitative Proteomics using ¹⁵N Metabolic Labeling

A typical workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

Simplified Nitrogen Metabolism Tracing

Tracing ¹⁵N from glutamine through key metabolic pathways.

Conclusion

The low natural abundance and favorable nuclear properties of ¹⁵N make it an invaluable tool for researchers in academia and the pharmaceutical industry. From fundamental studies of metabolic pathways to the development of novel therapeutics, ¹⁵N labeling techniques provide a level of detail and safety that is often unattainable with other methods. The protocols and workflows outlined in this guide serve as a starting point for harnessing the power of ¹⁵N in your research endeavors. As analytical instrumentation continues to improve in sensitivity and resolution, the applications of ¹⁵N labeling are expected to expand even further, promising new insights into the intricate workings of biological systems.

References

A Technical Guide to Fmoc-Ala-OH-15N for NMR Spectroscopy Studies

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-alanine (¹⁵N), herein referred to as Fmoc-Ala-OH-¹⁵N. It details its physicochemical properties, synthesis, and critical role as a site-specific isotopic label in Nuclear Magnetic Resonance (NMR) spectroscopy for studying peptide and protein structure, dynamics, and interactions.

Introduction to Fmoc-Ala-OH-¹⁵N

Fmoc-Ala-OH-¹⁵N is a derivative of the amino acid L-alanine, which has been isotopically labeled with nitrogen-15 (¹⁵N) at the α-amino group. This amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS).[1] The incorporation of the ¹⁵N stable isotope makes Fmoc-Ala-OH-¹⁵N an invaluable tool for a variety of analytical techniques, most notably NMR spectroscopy and mass spectrometry.[1]

In the context of NMR, the ¹⁵N nucleus possesses a nuclear spin of 1/2, making it NMR-active. Site-specific incorporation of a ¹⁵N label into a peptide or protein allows researchers to focus on particular regions of the biomolecule. This is especially powerful in drug discovery and structural biology for elucidating molecular interactions, characterizing structural changes, and understanding dynamic processes at the residue-specific level.[1] The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, in particular, provides a "fingerprint" spectrum of the protein backbone, where each amide group gives rise to a specific correlation peak, allowing for detailed analysis.[]

Physicochemical and Spectroscopic Data

The fundamental properties of Fmoc-Ala-OH-¹⁵N are critical for its application in peptide synthesis and spectroscopic analysis. Key data points are summarized below.

Table 1: Physicochemical Properties of Fmoc-Ala-OH-¹⁵N

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₁₇¹⁵NO₄ | |

| Molecular Weight | ~312.33 g/mol | |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

| Appearance | White to off-white solid | |

| Melting Point | 147-153 °C | |

| Optical Activity | [α]²⁰/D = -18° (c=1 in DMF) | |

| Storage Temperature | 2-8°C |

Table 2: Characteristic ¹H NMR Chemical Shifts

Proton NMR is used to confirm the structure of the molecule. The chemical shifts for Fmoc-Ala-OH-¹⁵N are nearly identical to its unlabeled counterpart.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |

| Alanine α-H | ~4.35 | Quartet | ~7.1 | |

| Alanine β-CH₃ | ~1.30 | Doublet | ~7.1 | |

| Fmoc CH, CH₂ | 4.24 - 4.30 | Multiplet | - | |

| Fmoc Aromatic H | 7.35 - 7.90 | Multiplet | - |

Synthesis and Isotopic Labeling

The synthesis of Fmoc-Ala-OH-¹⁵N is a straightforward procedure involving the protection of the ¹⁵N-labeled L-alanine.

General Synthesis Protocol

The primary method for synthesizing Fmoc-Ala-OH-¹⁵N involves the reaction of ¹⁵N-labeled L-alanine with an Fmoc-donating reagent. High yields, often approaching 99%, can be achieved under optimized conditions.

Reaction Scheme: ¹⁵N-L-Alanine + Fmoc-OSu (or Fmoc-Cl) --(Base, Solvent)--> Fmoc-Ala-OH-¹⁵N

Step-by-Step Methodology:

-

Dissolution: Dissolve ¹⁵N-L-alanine in a mixed solvent system, such as water/dioxane.

-

Base Addition: Add a base, typically sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group and facilitate the reaction.

-

Fmoc Reagent Addition: Add the Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), to the mixture.

-

Reaction: Stir the mixture at room temperature, typically overnight, to allow the reaction to proceed to completion.

-

Work-up: Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Purification: Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the Fmoc-protected product.

-

Isolation: Collect the white solid precipitate by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

Applications in NMR Spectroscopy and Drug Development

The primary utility of Fmoc-Ala-OH-¹⁵N is for site-specific isotopic labeling of synthetic peptides for NMR studies. This approach offers significant advantages over uniform labeling, especially for studying large proteins or specific functional domains.

-

Structural Analysis: By placing a ¹⁵N label at a specific alanine site, researchers can unambiguously assign signals in the NMR spectrum corresponding to that residue. This is crucial for determining local structure and conformation.

-

Protein Dynamics: Changes in the chemical environment of the ¹⁵N-labeled amide, reflected by shifts in its NMR signal, can provide insights into protein dynamics, folding, and conformational changes.

-

Interaction Studies: ¹⁵N NMR is highly sensitive to changes in the local electronic environment. When a drug or binding partner interacts with the protein near the labeled alanine, the corresponding peak in the ¹H-¹⁵N HSQC spectrum may shift or broaden. This allows for the precise mapping of binding sites and the determination of binding affinities.

-

Simplifying Complex Spectra: For large proteins, uniform ¹⁵N labeling can result in thousands of peaks with severe overlap. Site-specific labeling drastically simplifies the spectrum, enabling the study of specific regions without spectral crowding.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ala-OH-¹⁵N

This protocol describes the manual incorporation of a single Fmoc-Ala-OH-¹⁵N residue into a peptide sequence using standard Fmoc chemistry.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Fmoc-Ala-OH-¹⁵N

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solutions

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Methodology:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin extensively with DMF followed by DCM to remove residual piperidine and by-products.

-

¹⁵N-Alanine Coupling:

-

In a separate vial, dissolve Fmoc-Ala-OH-¹⁵N (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours to ensure complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether.

-

Purification: Purify the ¹⁵N-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass and purity of the final peptide using mass spectrometry and analytical HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ala-OH-¹⁵N.

NMR Spectroscopy: ¹H-¹⁵N HSQC Experiment

This protocol outlines the general steps for acquiring a 2D ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled peptide.

Materials:

-

Purified, lyophilized ¹⁵N-labeled peptide

-

NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, in 90% H₂O / 10% D₂O)

-

NMR spectrometer equipped with a cryoprobe

-

NMR tubes

Methodology:

-

Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration typically between 0.1 and 1.0 mM. Transfer the solution to a clean NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the D₂O signal and shim the magnetic field to achieve high homogeneity.

-

Tune and match the probe for both ¹H and ¹⁵N frequencies.

-

-

Experiment Selection: Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcfpf3gpph on Bruker systems).

-

Parameter Optimization:

-

Set the spectral widths for both the ¹H (typically ~12-16 ppm) and ¹⁵N (typically ~30-40 ppm) dimensions to cover all expected signals.

-

Calibrate the 90° pulse lengths for both ¹H and ¹⁵N.

-

Set the number of scans and dummy scans based on sample concentration to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition: Start the 2D experiment. Acquisition time can range from minutes to several hours.

-

Data Processing:

-

Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

-

Perform Fourier transformation.

-

Phase the spectrum in both dimensions and perform baseline correction.

-

-

Data Analysis: Analyze the resulting 2D spectrum. Each peak represents a correlation between a backbone amide proton (¹H) and its directly bonded nitrogen (¹⁵N), providing residue-specific information.

References

Introduction to solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has become an indispensable tool in both academic research and the pharmaceutical industry for the chemical synthesis of peptides.[1][2] The development of the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy has been a significant advancement, offering mild reaction conditions and versatility that make it the most widely used method for SPPS today.[1][3][4] This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc SPPS, detailed experimental protocols, and key quantitative data to empower researchers in their peptide synthesis endeavors.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS involves the stepwise assembly of an amino acid chain on an insoluble solid support, or resin. This approach simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration and washing after each step. The synthesis is characterized by a cyclical process, with each cycle extending the peptide chain by a single amino acid. The fundamental principles of this strategy are built upon three key components:

-

Solid Support (Resin): The synthesis begins with an inert, insoluble polymeric support, typically polystyrene beads cross-linked with divinylbenzene. This resin is functionalized with a linker molecule that serves as an anchor for the first amino acid and ultimately determines the C-terminal functionality (e.g., acid or amide) of the final peptide.

-

Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This protecting group is stable under the acidic and coupling conditions of the synthesis but can be readily removed with a mild base, typically piperidine, to allow for the formation of the next peptide bond. This ensures the sequential addition of amino acids in the desired order.

-

Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups. These protecting groups prevent unwanted side reactions during the synthesis and remain intact throughout the iterative cycles of Fmoc deprotection and coupling. They are removed during the final cleavage step.

The Iterative Fmoc SPPS Cycle

The synthesis of a peptide using Fmoc chemistry proceeds through a repeated series of three main steps for each amino acid to be added: deprotection, amino acid activation and coupling, and washing.

Deprotection

The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treating the peptide-resin with a solution of a mild base, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotection occurs via a β-elimination mechanism. The piperidine removes a proton from the fluorenyl ring system, leading to the elimination of the Fmoc group as dibenzofulvene (DBF). The liberated DBF is trapped by piperidine to form a stable adduct, which is then washed away. The completion of this step leaves a free primary amine at the N-terminus of the growing peptide chain, ready for the next coupling reaction.

Amino Acid Activation and Coupling

The next Fmoc-protected amino acid is introduced and covalently linked to the newly freed N-terminal amine. To facilitate the formation of the amide bond, the carboxylic acid group of the incoming amino acid must first be activated. This is typically achieved in situ using a coupling reagent. Common classes of coupling reagents include carbodiimides (like N,N'-dicyclohexylcarbodiimide, DCC, or N,N'-diisopropylcarbodiimide, DIC) often used with an additive like 1-hydroxybenzotriazole (HOBt), and aminium/uronium or phosphonium salts such as HBTU, HATU, and PyBOP. These reagents react with the amino acid to form a highly reactive intermediate, which then readily reacts with the free amine on the peptide-resin to form the peptide bond. An excess of the activated amino acid is used to drive the coupling reaction to completion.

Washing

After the coupling reaction, the resin is thoroughly washed to remove excess reagents, the activated amino acid, and any byproducts. This washing step is critical for the purity of the final peptide, as any remaining impurities can interfere with subsequent cycles. Common wash solvents include DMF and dichloromethane (DCM).

This three-step cycle is repeated for each amino acid in the desired peptide sequence.

Quantitative Data in Fmoc SPPS

The success and efficiency of Fmoc SPPS are highly dependent on various quantitative parameters. The following tables summarize key data for resin selection, deprotection, and coupling steps.

Table 1: Common Resins for Fmoc SPPS

| Resin Name | C-Terminal Functionality | Linker Type | Typical Loading (mmol/g) |

| Wang Resin | Carboxylic Acid | p-alkoxybenzyl alcohol | 0.5 - 1.2 |

| Rink Amide Resin | Amide | Substituted benzhydrylamine | 0.4 - 0.8 |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid or Protected Peptide | Trityl | 1.0 - 1.6 |

Data compiled from multiple sources.

Table 2: Fmoc Deprotection Reagents and Conditions

| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |

| Piperidine | 20% (v/v) | DMF or NMP | 2 x (5-15 min) | The most common and standard condition. |

| Piperidine | 5-10% (v/v) | DMF | 2 x (10-30 min) | Can be used to minimize certain side reactions. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | 2 x (2-5 min) | A stronger, non-nucleophilic base; can be faster but may increase risk of side reactions. |

Table 3: Common Coupling Reagents for Fmoc SPPS

| Reagent | Full Name | Activator Type | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | 1:0.95:2 | 30-60 min |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | 1:0.95:2 | 15-45 min |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide/Additive | 1:1:1 | 60-120 min |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | 1:1:2 | 30-90 min |

Equivalents are relative to the free amine on the resin. Reaction times can vary based on the specific amino acids being coupled.

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc SPPS.